1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate
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Overview
Description
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom is introduced using fluorinating agents under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s chemical and biological properties .
Scientific Research Applications
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA synthesis. It targets the DNA gyrase enzyme, which is essential for DNA replication and transcription. By binding to this enzyme, the compound prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity.
Moxifloxacin: Exhibits enhanced activity against certain bacterial strains.
Uniqueness
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structural features, such as the naphthyridine core and the piperazinyl group, which contribute to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C15H23FN4O6 |
---|---|
Molecular Weight |
374.36 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate |
InChI |
InChI=1S/C15H17FN4O3.3H2O/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 |
InChI Key |
GNMIQQQKZXTFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O |
Origin of Product |
United States |
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